4-fluoro-N-methylbenzamide
Overview
Description
4-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Imaging Ligand Development
- Radiosynthesis and PET Ligand Application : 4-fluoro-N-methylbenzamide derivatives have been explored as potential positron emission tomography (PET) ligands, specifically for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. (Yamasaki et al., 2011), (Yamasaki et al., 2012)
- In Vitro and In Vivo Profiles : The compound has been identified for its potent antagonist properties against mGluR1 and its potential for development as a PET tracer, contributing to understanding mGluR1 functions in humans. (Satoh et al., 2009)
Chemical Synthesis and Modification
- C-H Fluorination : Research includes the iron-catalyzed, fluoroamide-directed fluorination of C-H bonds, demonstrating broad substrate scope and functional group tolerance. This highlights its use in chemical synthesis. (Groendyke et al., 2016)
- Novel Crystalline Form Development : Investigations into novel crystalline forms of related compounds have been conducted, aiming at the treatment of various disorders. (Norman, 2008)
Molecular Docking and Antagonist Design
- GPR52 Agonist Development : The synthesis and pharmacological evaluation of 4-azolyl-benzamide derivatives, including fluoro-N-methylbenzamide analogues, as novel GPR52 agonists have been studied. (Tokumaru et al., 2017)
Analytical and Structural Studies
- Structural Analysis : Studies have been conducted on the intramolecular hydrogen bonding in arylamide oligomers, including ortho-fluoro-N-methylbenzamides, to understand their conformational behavior and implications for foldamer design. (Galan et al., 2009)
Antimicrobial Research
- Antimicrobial Analog Synthesis : Research includes the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties. (Desai et al., 2013)
Cytotoxic Activity Studies
- Cytotoxic Activity Analysis : The synthesis of novel α-aminophosphonates catalyzed by nano Sb2O3, including compounds derived from this compound, has been explored for their cytotoxic activity. (Poola et al., 2019)
Tumor Proliferation Imaging
- PET Imaging for Tumor Proliferation : The use of fluorine-18-labeled benzamide analogues, including this compound derivatives, has been investigated for imaging the sigma2 receptor status of solid tumors using PET. (Tu et al., 2007)
Crystal Structure Investigations
- Crystallographic Studies : Research on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides has been conducted to understand their molecular conformation and potential applications. (Suchetan et al., 2016)
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This can result in changes in the signaling pathways that are regulated by these cyclic nucleotides .
Biochemical Pathways
The inhibition of PDE10A by this compound affects the cyclic nucleotide signaling pathways . These pathways play a key role in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling . The downstream effects of these changes can vary depending on the specific cell type and the intracellular context .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is acting. By increasing the concentration of cyclic nucleotides, it can potentially modulate various cellular processes regulated by these signaling molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . For example, certain substances may interact with this compound, potentially affecting its stability or its ability to interact with its target .
Properties
IUPAC Name |
4-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJUDHVYWCZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399053 | |
Record name | 4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-49-5 | |
Record name | 4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-fluoro-N-methylbenzamide in the development of enzalutamide?
A1: this compound serves as a crucial building block in synthesizing enzalutamide []. One of the research papers describes a method where this compound reacts with 2-amino-isobutyric acid under specific conditions to yield an intermediate compound. This intermediate is further processed to obtain enzalutamide, a medication used to treat prostate cancer.
Q2: How does the structure of a compound containing this compound influence its interaction with the human Anaplastic Lymphoma Kinase (ALK)?
A2: Research reveals the crystal structure of human ALK in complex with an inhibitor containing the this compound moiety []. While the abstract doesn't detail specific interactions, it highlights the importance of understanding these interactions for drug development. This structural information provides insights into how the inhibitor, incorporating the this compound group, binds to the ALK enzyme and potentially inhibits its activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.